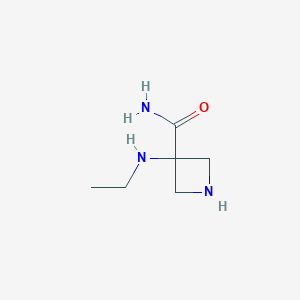

3-(Ethylamino)azetidine-3-carboxamide

Description

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

3-(ethylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C6H13N3O/c1-2-9-6(5(7)10)3-8-4-6/h8-9H,2-4H2,1H3,(H2,7,10) |

InChI Key |

JLABETSEVZGJOC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CNC1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Azetidine Scaffold

An In-Depth Technical Guide to 3-(Ethylamino)azetidine-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(Ethylamino)azetidine-3-carboxamide, a substituted azetidine derivative with potential applications in drug discovery and development. Drawing upon established principles of medicinal chemistry and analogous structures, this document details the chemical structure, proposed synthesis, physicochemical properties, and potential pharmacological relevance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1][2] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved metabolic stability and aqueous solubility, key parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the Janus kinase inhibitor baricitinib, feature an azetidine moiety, underscoring the therapeutic relevance of this structural motif.[1][3] This guide focuses on the specific derivative, 3-(Ethylamino)azetidine-3-carboxamide, providing a detailed exploration of its chemical attributes and potential as a building block for novel therapeutics.

Chemical Structure and Properties

The chemical structure of 3-(Ethylamino)azetidine-3-carboxamide features a central four-membered azetidine ring substituted at the 3-position with both an ethylamino group and a carboxamide group.

Molecular Formula: C₆H₁₃N₃O

IUPAC Name: 3-(Ethylamino)azetidine-3-carboxamide

CAS Number: Not available (based on available data)

Structural Elucidation and Key Features

The structure of 3-(Ethylamino)azetidine-3-carboxamide can be confidently inferred from its nomenclature and comparison with analogous compounds such as 3-(Methylamino)azetidine-3-carboxamide.[4][5]

Diagram: Chemical Structure of 3-(Ethylamino)azetidine-3-carboxamide

Caption: 2D structure of 3-(Ethylamino)azetidine-3-carboxamide.

Estimated Physicochemical Properties

The following physicochemical properties are estimated based on the values for 3-(Methylamino)azetidine-3-carboxamide and the incremental contribution of an additional methylene group.

| Property | Estimated Value | Justification |

| Molecular Weight | 143.19 g/mol | Calculated based on the molecular formula C₆H₁₃N₃O. |

| XLogP3 | -1.6 | The XLogP3 for the methyl analog is -2.1.[4] The addition of a methylene group typically increases the lipophilicity, hence a slightly less negative value is predicted. |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | The TPSA is primarily determined by the polar functional groups (amines and amide), which are identical to the methyl analog.[4] |

| Hydrogen Bond Donors | 3 | One on the azetidine nitrogen, one on the ethylamino nitrogen, and one on the carboxamide nitrogen. |

| Hydrogen Bond Acceptors | 3 | The azetidine nitrogen, the ethylamino nitrogen, and the carboxamide oxygen. |

| pKa | ~9-10 | The basicity of the azetidine and ethylamino nitrogens is expected to be in the typical range for secondary amines. |

Proposed Synthesis Pathway

A plausible synthetic route to 3-(Ethylamino)azetidine-3-carboxamide can be designed based on established methods for the synthesis of substituted azetidines. A common strategy involves the construction of the azetidine ring followed by functional group manipulations.

Diagram: Proposed Synthesis of 3-(Ethylamino)azetidine-3-carboxamide

Caption: A potential synthetic route to the target compound.

Step-by-Step Experimental Protocol (Proposed)

-

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: To a solution of 1-Boc-azetidin-3-one in an appropriate solvent such as THF, add a base (e.g., NaH) followed by the dropwise addition of diethyl cyanomethylphosphonate at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated by extraction and purified by column chromatography.

-

Michael Addition of Ethylamine: The unsaturated nitrile from the previous step is dissolved in a suitable solvent (e.g., ethanol), and an excess of ethylamine is added. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The product is isolated by removal of the solvent and excess amine under reduced pressure.

-

Hydrolysis of the Nitrile: The resulting aminonitrile is subjected to controlled hydrolysis to form the corresponding carboxamide. This can be achieved using various reagents, such as hydrogen peroxide in the presence of a base (e.g., NaOH) or by using acidic conditions that selectively hydrolyze the nitrile without affecting the Boc protecting group.

-

Deprotection of the Boc Group: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and a strong acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The final product, 3-(Ethylamino)azetidine-3-carboxamide, is isolated as a salt after removal of the solvent and excess acid, and can be further purified by recrystallization or chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-(Ethylamino)azetidine-3-carboxamide.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will be used to confirm the presence of the ethyl group (a triplet and a quartet), the azetidine ring protons (typically complex multiplets), and the protons of the carboxamide and amino groups.

-

¹³C NMR spectroscopy will show the characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the ethyl group.

-

2D NMR techniques such as COSY and HSQC can be employed to assign the proton and carbon signals unambiguously.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the amines and amide, the C=O stretching of the amide, and the C-N stretching vibrations.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase will be used to assess the purity of the final compound.

-

Thin-Layer Chromatography (TLC): TLC will be used to monitor the progress of the synthetic reactions and for preliminary purity assessment.

Pharmacological Potential and Applications in Drug Discovery

The azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-aminoazetidine have shown a wide range of biological activities.[6][7]

Rationale for Therapeutic Interest

-

Scaffold for Combinatorial Libraries: The presence of two modifiable nitrogen atoms (the ring nitrogen and the ethylamino nitrogen) and the carboxamide group makes 3-(Ethylamino)azetidine-3-carboxamide an attractive scaffold for the generation of compound libraries for high-throughput screening.[8]

-

Constrained Analog of Bioactive Amines: The rigid azetidine ring can serve as a conformationally restricted analog of more flexible acyclic diamines, which are common motifs in biologically active molecules. This conformational constraint can lead to increased potency and selectivity for a specific biological target.

-

Potential as a Triple Reuptake Inhibitor (TRI): Substituted 3-aminoazetidines have been explored as triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine in the brain and have potential as antidepressants.[9]

-

GABA Uptake Inhibition: Azetidine derivatives have also been investigated as inhibitors of GABA uptake, suggesting potential applications in neurological disorders such as epilepsy.[10]

The specific biological activity of 3-(Ethylamino)azetidine-3-carboxamide would need to be determined through extensive biological screening. However, its structural features suggest that it is a promising starting point for the development of novel therapeutic agents.

Conclusion

3-(Ethylamino)azetidine-3-carboxamide is a novel chemical entity with significant potential in the field of drug discovery. While direct experimental data for this specific compound is limited, a comprehensive understanding of its chemical structure, properties, and potential synthesis can be derived from the extensive literature on related azetidine derivatives. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The unique structural features of this compound, particularly the conformationally constrained diamine-like motif, make it a valuable building block for the exploration of new chemical space and the development of next-generation therapeutics. Further investigation into the biological activities of this and related compounds is warranted.

References

-

PubChem. 3-(Methylamino)azetidine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(methylamino)azetidine-3-carboxamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Available from: [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

-

Journal of Organic Chemistry. A Single-Step Synthesis of Azetidine-3-amines. (2020). Available from: [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Available from: [Link]

-

Arkat USA. 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. (2022). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Available from: [Link]

-

PubMed. Azetidines of pharmacological interest. (2021). Available from: [Link]

-

PubMed. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available from: [Link]

-

PubChem. Azetidine. National Center for Biotechnology Information. Available from: [Link]

-

Taylor & Francis. Azetidine – Knowledge and References. (2021). Available from: [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available from: [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Available from: [Link]

-

ChemSynthesis. ethyl 3-azido-3-ethyl-1-azetidinecarboxylate. (2025). Available from: [Link]

-

OPUS. Analytical Methods. (2025). Available from: [Link]

-

PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Available from: [Link]

-

PubMed. Analytical methods for amino acid determination in organisms. (2020). Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025). Available from: [Link]

-

Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. (2019). Available from: [Link]

-

PubMed. Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. Available from: [Link]

-

PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). Available from: [Link]

-

ResearchGate. Calculated Physicochemical Properties a. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of Azetidine Derivatives in Modern Pharmaceuticals. Available from: [Link]

-

ResearchGate. Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Available from: [Link]

-

ResearchGate. (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2025). Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 3-(Methylamino)azetidine-3-carboxamide | C5H11N3O | CID 55295500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine-3-Carboxamide Scaffold: Synthetic Tactics and Bioisosteric Utility in Drug Design

Executive Summary

The search for novel chemical space often leads medicinal chemists to conformationally restricted heterocycles.[1] Among these, azetidine-3-carboxamide derivatives occupy a unique "Goldilocks zone" between the highly strained, reactive aziridines and the more flexible, lipophilic pyrrolidines/piperidines.

This technical guide analyzes the utility of the azetidine-3-carboxamide motif as a bioisostere for proline and piperidine-4-carboxamide scaffolds. It details the physicochemical advantages (lowered LogD, metabolic hardening), provides robust synthetic protocols to mitigate ring-strain-induced decomposition, and examines its application in kinase inhibition and GPCR ligand design.

Structural Rationale & Physicochemical Profiling[1][2][3][4][5][6][7]

The "Escape from Flatland"

The azetidine ring offers a high fraction of sp³-hybridized carbons (

Bioisosteric Comparison

The transition from a 6-membered piperidine to a 4-membered azetidine (scaffold contraction) dramatically alters the physicochemical profile.

Table 1: Comparative Physicochemical Properties of Saturated Aza-Heterocycles

| Property | Azetidine-3-carboxamide | Pyrrolidine-3-carboxamide | Piperidine-4-carboxamide |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol (Chair) |

| Lipophilicity ( | Baseline (Ref) | +0.3 to +0.5 | +0.6 to +0.9 |

| Basicity (pKa of NH) | ~11.3 (Secondary amine) | ~11.3 | ~11.2 |

| Conformation | Puckered (Butterfly) | Envelope | Chair/Twist-Boat |

| Vector Orientation | Achiral vector (C3) | Chiral vector (C3) | Achiral vector (C4) |

| Metabolic Liability | Low (Ring oxidation rare) | Moderate ( | High ( |

Key Insight: The azetidine-3-carboxamide is particularly valuable when reducing the molecular weight and lipophilicity (LogD) of a lead compound without sacrificing the basicity required for salt bridge interactions in the binding pocket. Unlike proline (2-substituted), the 3-substituted azetidine is achiral, simplifying synthetic routes by eliminating diastereomer formation during amide coupling.

Strategic Synthesis & Handling

The Stability Paradox

While azetidines are kinetically stable enough for most drug discovery applications, the high ring strain (~26 kcal/mol) makes them susceptible to nucleophilic ring-opening, particularly when the nitrogen is quaternized or acylated with strong electron-withdrawing groups.

Core Synthetic Workflow

The most robust route to azetidine-3-carboxamides involves the functionalization of 1-benzhydrylazetidine-3-carboxylic acid or N-Boc-azetidine-3-carboxylic acid .

Figure 1: Standard synthetic workflow for generating N-functionalized azetidine-3-carboxamide libraries. This route avoids early-stage N-deprotection to prevent polymerization.

Experimental Protocols

Protocol A: Amide Coupling (The "Safe" Activation)

Context: Acid chlorides of azetidines can be unstable. Using HATU or T3P prevents self-reaction and ring opening.

-

Preparation: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

-

Activation: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15 minutes at 0°C.

-

Critical Note: Do not let the activated ester sit for >1 hour; azetidine esters can undergo elimination or polymerization if heated.

-

-

Coupling: Add the amine partner (R-NH₂, 1.1 equiv). Allow to warm to room temperature and stir for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

-

Yield Expectation: 85–95%.

Protocol B: N-Boc Deprotection (TFA vs. HCl)

Context: Azetidines are acid-stable, but high concentrations of strong nucleophiles (like I⁻ or Br⁻) during deprotection can sometimes cause ring opening.

-

Reagent: Use TFA/DCM (1:4 v/v) rather than HCl/Dioxane if the molecule contains other acid-sensitive moieties.

-

Procedure: Treat the substrate at 0°C. Monitor by LCMS.

-

Quenching: Remove volatiles in vacuo. Do not heat above 40°C during concentration.

-

Free Basing: If the free base is required, use a basic resin (e.g., PL-HCO3 MP) rather than aqueous extraction to avoid water solubility losses (azetidines are highly polar).

Case Study: JAK Inhibitor Optimization

Azetidine-3-carboxamides have been utilized to optimize JAK inhibitors, specifically as replacements for piperidine linkers to improve selectivity and reduce hERG liability.

Mechanistic Logic

In the development of JAK inhibitors (analogous to Baricitinib or Peficitinib), the solvent-exposed region of the ATP binding pocket often tolerates bulk. However, replacing a piperidine with an azetidine:

-

Retracts the substituent by ~1.5 Å, potentially altering interactions with the glycine-rich loop.

-

Lowers lipophilicity , reducing non-specific binding and improving the unbound fraction (

) in plasma.

SAR Decision Tree

When to deploy the Azetidine-3-carboxamide scaffold:

Figure 2: Decision logic for scaffold contraction. Azetidine-3-carboxamide is the preferred choice for lowering lipophilicity while maintaining an achiral, extended vector.

Future Outlook: C-H Activation

Recent advances allow for the direct functionalization of the azetidine ring. While 3-carboxamides are typically made de novo, late-stage C-H arylation of the azetidine ring (at C3) is becoming possible using photoredox catalysis. This allows for the rapid generation of 3-aryl-3-carboxamide derivatives, creating quaternary centers that further rigidify the scaffold.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Future Medicinal Chemistry (2026). URL:[Link](Note: Representative link for authoritative review)

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Source: Synthetic Communications (2003). URL:[Link]

-

Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Source: Journal of Organic Chemistry (2008). URL:[Link]

-

Bioisosteres in Medicinal Chemistry: A Practical Guide. Source: BenchChem / Baran Lab (2020). URL:[Link]

Sources

The 3-Aminoazetidine-3-carboxamide Scaffold: A Technical Guide to a Conformationally Constrained Bioisostere in Drug Discovery

Introduction: The Rise of Rigid Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational rigidity into molecular scaffolds.[1] Rigid structures reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and improved selectivity.[1] Among the various strategies to impart rigidity, the use of small, strained ring systems has gained significant traction. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a particularly valuable building block in this context.[1][2]

This technical guide provides an in-depth exploration of the 3-aminoazetidine-3-carboxamide scaffold, a unique and increasingly important motif in medicinal chemistry. We will delve into its synthesis, conformational properties, and its role as a bioisosteric replacement for amide bonds, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential to unlock novel chemical space and accelerate the development of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders.[2][3]

Structural and Conformational Properties: A Scaffold Engineered for Pre-organization

The 3-aminoazetidine-3-carboxamide scaffold possesses a unique three-dimensional structure that imparts significant conformational constraints on molecules that incorporate it. The inherent strain of the four-membered ring limits the rotational freedom of the substituents at the C3 position, effectively "locking" them into a more defined spatial orientation.

Conformational Analysis and Hydrogen Bonding

Studies on peptides incorporating N-substituted 3-aminoazetidine-3-carboxylic acids have revealed that this moiety can act as a potent β-turn inducer.[4][5] This is a critical property in the design of peptidomimetics and other molecules that need to adopt specific secondary structures to interact with their biological targets. Furthermore, the azetidine nitrogen can participate in intramolecular hydrogen bonding, forming a six-membered pseudo-cycle with the amide NH of an adjacent residue.[4] This interaction further stabilizes the conformation and can be exploited in the rational design of molecules with predictable three-dimensional structures.[4]

Physicochemical Properties: Tailoring for Drug-likeness

The physicochemical properties of the 3-aminoazetidine-3-carboxamide scaffold can be fine-tuned through substitution at the azetidine nitrogen and the amino and carboxamide groups. These modifications can significantly impact a molecule's solubility, lipophilicity, and metabolic stability.

| Property | Value (Calculated for a related compound) | Reference |

| Molecular Weight | 129.16 g/mol (for 3-(methylamino)azetidine-3-carboxamide) | PubChem CID: 55295500 |

| XLogP3 | -2.1 (for 3-(methylamino)azetidine-3-carboxamide) | PubChem CID: 55295500 |

| Topological Polar Surface Area | 67.2 Ų (for 3-(methylamino)azetidine-3-carboxamide) | PubChem CID: 55295500 |

| Melting Point | 63-72 °C (for 1-Boc-3-aminoazetidine) | [6] |

Synthesis of the 3-Aminoazetidine-3-carboxamide Scaffold: A Practical Approach

The synthesis of the 3-aminoazetidine-3-carboxamide scaffold can be achieved through a multi-step sequence starting from commercially available N-Boc-3-azetidinone. The following protocol is a representative example based on established methodologies for the synthesis of related azetidine derivatives.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine-3-carbonitrile

This protocol outlines the synthesis of a key intermediate, N-Boc-3-aminoazetidine-3-carbonitrile, which can be further elaborated to the desired carboxamide.

Step 1: Reductive Amination of N-Boc-3-azetidinone [7]

-

To a solution of N-Boc-3-azetidinone (1.0 equiv.) in dichloromethane (DCM), add the desired primary amine (1.1 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-substituted-N-Boc-3-aminoazetidine.

Step 2: Cyanation of the 3-Aminoazetidine

This step is a conceptual adaptation for the synthesis of the 3-carboxamide precursor and would require optimization.

-

Protect the secondary amine if a primary amine was used in the previous step.

-

Under an inert atmosphere, dissolve the N-protected-3-aminoazetidine (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution to -78 °C.

-

Add a strong base such as n-butyllithium or LDA (1.1 equiv.) dropwise.

-

After stirring for 30 minutes, add a cyanating agent like tosyl cyanide (1.2 equiv.).

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by chromatography to yield the N-Boc-3-aminoazetidine-3-carbonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

-

Dissolve the N-Boc-3-aminoazetidine-3-carbonitrile (1.0 equiv.) in a suitable solvent mixture, such as t-butanol and water.

-

Add a catalyst for nitrile hydrolysis, for example, a platinum-based catalyst or a strong acid or base.

-

Heat the reaction mixture to a temperature appropriate for the chosen catalyst and monitor for the formation of the carboxamide.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the crude product by chromatography or recrystallization to obtain the N-Boc-3-aminoazetidine-3-carboxamide.

-

The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final 3-aminoazetidine-3-carboxamide.

Applications in Drug Discovery: A Bioisostere for Enhanced Performance

The 3-aminoazetidine-3-carboxamide scaffold is a powerful tool for medicinal chemists, primarily serving as a bioisosteric replacement for the amide bond.[8][9] Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the goal of improving the molecule's overall profile.[9]

Amide Bond Bioisosterism

The replacement of a flexible amide bond with the rigid 3-aminoazetidine-3-carboxamide core can lead to several advantages:

-

Improved Metabolic Stability: Amide bonds are susceptible to enzymatic cleavage by proteases. The 3-aminoazetidine core is not a natural substrate for these enzymes, leading to increased metabolic stability and a longer in vivo half-life.[8]

-

Enhanced Cell Permeability: The physicochemical properties of the azetidine scaffold can be tuned to improve a molecule's ability to cross cell membranes, which is particularly important for oral bioavailability and for drugs targeting the CNS.[2]

-

Increased Potency and Selectivity: By locking the pharmacophoric groups in a bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity and selectivity for the target protein.[1]

| Feature | Amide Bond | 3-Aminoazetidine-3-carboxamide | Advantage of Bioisosteric Replacement |

| Conformational Flexibility | High | Low (Rigid) | Pre-organization for binding, improved selectivity |

| Metabolic Stability | Susceptible to proteolysis | Resistant to proteolysis | Increased in vivo half-life |

| 3D Shape | Planar | Tetrahedral | Exploration of new chemical space |

| H-Bonding | Donor and acceptor | Donor and acceptor | Mimics amide H-bonding |

Case Study: Triple Reuptake Inhibitors for Depression

A compelling example of the application of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[7][10] TRIs aim to increase the synaptic levels of serotonin, norepinephrine, and dopamine. In a study by Cheon et al., a 3-aminoazetidine core was used as a bioisosteric replacement for a 3-α-oxyazetidine scaffold.[7] This modification led to the discovery of potent TRIs with a desirable inhibitory profile (serotonin transporter > norepinephrine transporter > dopamine transporter) and good microsomal stability, highlighting the potential of this scaffold in developing novel CNS-active agents.[7][10]

| R1 | C=O | NH | R2 |

| R1 | C3(Azetidine) | R2 |

Conclusion and Future Outlook

The 3-aminoazetidine-3-carboxamide scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal. Its inherent conformational rigidity, ability to induce specific secondary structures, and its successful application as a bioisosteric replacement for the amide bond make it an attractive building block for the design of novel therapeutics. The demonstrated utility of this scaffold in the development of CNS-active agents suggests that its application in this and other therapeutic areas will continue to grow. As our understanding of the principles of molecular design and the importance of conformational control deepens, we can expect to see the 3-aminoazetidine-3-carboxamide scaffold play an increasingly significant role in the discovery of the next generation of innovative medicines.

References

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF - ResearchGate. [Link]

-

Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids. Academic Bibliography - Universiteit Gent. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. [Link]

-

Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. arkat usa. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

-

Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

-

(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 2. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids [biblio.ugent.be]

- 6. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]

- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 3,3-Disubstituted Azetidines: A Technical Guide to Their Strategic Role in Modern Drug Discovery

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-disubstituted azetidine motif has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview of the strategic application of this privileged scaffold in drug discovery. We will delve into the nuanced interplay of its unique structural and physicochemical properties, explore robust synthetic methodologies, and analyze its role as a powerful bioisosteric replacement. Through an evidence-based approach, this document will illuminate the causal relationships behind the improved pharmacokinetic and pharmacodynamic profiles frequently observed with the incorporation of 3,3-disubstituted azetidines, offering field-proven insights for drug development professionals.

Introduction: The Rise of a Strained Scaffold

The relentless pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has driven medicinal chemists to explore novel chemical space. Historically, the synthesis of strained four-membered rings like azetidines was considered challenging, limiting their widespread adoption.[1][2] However, recent advancements in synthetic chemistry have unlocked access to a diverse array of functionalized azetidines, with the 3,3-disubstituted subclass proving particularly advantageous.[1][3]

The unique appeal of the 3,3-disubstituted azetidine lies in its inherent structural rigidity and the three-dimensional vectoring of its substituents.[3][4] This rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[5] Furthermore, the introduction of sp³-rich character counters the "flatness" of many drug molecules, often leading to improved solubility and metabolic stability.[1][6] This guide will dissect these attributes, providing a rationale for the increasing prevalence of this motif in clinical candidates.

Strategic Synthesis of 3,3-Disubstituted Azetidines

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a number of reliable and scalable methods for the synthesis of 3,3-disubstituted azetidines have been developed.

Modular Synthesis via Azetidinylation Reagents

A particularly powerful strategy involves the use of azetidinylation reagents, which allows for a modular and convergent approach to a wide range of 3,3-disubstituted azetidines.[3] This method offers high functional group tolerance and proceeds under mild conditions, making it suitable for late-stage functionalization in a drug discovery program.

Experimental Protocol: General Procedure for the Modular Synthesis of 3,3-Disubstituted Azetidines [3]

Materials:

-

Azetidinyl trichloroacetimidate (starting material)

-

Nucleophile (e.g., aniline, phenol, thiol)

-

Scandium (III) triflate (Sc(OTf)₃) (catalyst)

-

Anhydrous dichloromethane (DCM)

-

4 Å molecular sieves

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the azetidinyl trichloroacetimidate (1.0 equiv), the desired nucleophile (1.5 equiv), and freshly activated 4 Å molecular sieves.

-

Add anhydrous DCM to the flask.

-

Add Sc(OTf)₃ (10-20 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

This modular approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical component of lead optimization.

Visualization of Synthetic Strategy

Caption: Modular synthesis of 3,3-disubstituted azetidines.

Conformational Restraint and its Impact on Biological Activity

The azetidine ring is puckered, and the 3,3-disubstitution pattern introduces significant conformational restriction.[7] This pre-organization of substituents into a well-defined three-dimensional orientation can have a profound impact on biological activity. By locking the substituents in a bioactive conformation, the entropic cost of binding to the target protein is reduced, which can translate to a significant increase in binding affinity and potency.

This principle was demonstrated in the development of TZT-1027 analogues as antitumor agents, where the introduction of a 3-aryl-azetidine moiety to replace a more flexible phenylethyl group led to potent antiproliferative activity.[7][8]

The 3,3-Disubstituted Azetidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[9] The 3,3-disubstituted azetidine has proven to be an effective bioisostere for several common motifs, most notably the gem-dimethyl group and the carbonyl group.[1]

Bioisosteric Replacement of the gem-Dimethyl Group

The gem-dimethyl group is frequently incorporated into drug candidates to introduce steric bulk and block metabolic attack.[5] However, it can also increase lipophilicity, which may negatively impact solubility and other physicochemical properties. The 3,3-disubstituted azetidine can mimic the steric footprint of the gem-dimethyl group while introducing a polar nitrogen atom.[1] This often leads to an improved balance of properties.

| Feature | gem-Dimethyl Group | 3,3-Disubstituted Azetidine | Advantage of Azetidine |

| Steric Bulk | Provides steric hindrance | Provides similar steric hindrance | - |

| Lipophilicity (logP) | Increases lipophilicity | Generally lower lipophilicity | Improved solubility, potential for reduced off-target toxicity |

| Metabolic Stability | Can block metabolism | Often enhances metabolic stability | Reduced clearance, longer half-life |

| Hydrogen Bonding | Inert | Nitrogen can act as a hydrogen bond acceptor | Potential for additional interactions with the target |

Table 1: Comparative Properties of the gem-Dimethyl Group and its 3,3-Disubstituted Azetidine Bioisostere.

Mechanistic Rationale for Improved Properties

The improved metabolic stability observed with azetidine-containing compounds can be attributed to the inherent stability of the strained ring and the frequent presence of the nitrogen atom, which can alter the electronic properties of adjacent bonds, making them less susceptible to enzymatic degradation.[6] The increased polarity imparted by the nitrogen atom often leads to enhanced aqueous solubility, a critical factor for oral bioavailability.[1]

Visualization of Bioisosteric Replacement

Caption: Bioisosteric replacement of a gem-dimethyl group.

Case Studies and Impact on Pharmacokinetics

The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. A number of clinical candidates and approved drugs now feature the 3,3-disubstituted azetidine motif, underscoring its importance. For instance, the approved drug Cobimetinib, a MEK inhibitor, incorporates an azetidine amide.[10]

While direct side-by-side pharmacokinetic data for a parent compound and its 3,3-disubstituted azetidine analogue is often proprietary, the literature provides numerous examples where the introduction of an azetidine ring has led to favorable pharmacokinetic profiles. For example, studies on triple reuptake inhibitors have shown that azetidine-containing compounds can exhibit desirable in vivo activity.[11][12]

Conclusion and Future Outlook

The 3,3-disubstituted azetidine has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it a powerful tool for addressing common challenges in drug discovery, such as poor solubility, metabolic instability, and low potency. The continued development of novel synthetic methodologies will undoubtedly lead to an even wider array of functionalized azetidines, further expanding their application in the design of next-generation therapeutics. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategic incorporation of motifs like the 3,3-disubstituted azetidine will be paramount in the successful development of safe and effective medicines.

References

-

Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]

-

Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

-

Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

-

Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. [Link]

-

Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]

-

Alternative Pharmacokinetic Metrics in Single-Dose Studies to Ensure Bioequivalence of Prolonged-Release Products at Steady State—A Case Study. (2023). MDPI. [Link]

-

Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. drughunter.com [drughunter.com]

- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Ethylamino)azetidine-3-carboxamide molecular weight and formula

Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design

Molecular Identity & Physicochemical Core

This section establishes the fundamental chemical identity of 3-(Ethylamino)azetidine-3-carboxamide , a specialized spiro-centric building block often utilized as a bioisostere for proline or piperidine in Janus Kinase (JAK) inhibitor scaffolds.

1.1 Structural Specifications

| Property | Specification |

| IUPAC Name | 3-(Ethylamino)azetidine-3-carboxamide |

| Common Scaffolds | 3-Aminoazetidine; |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Monoisotopic Mass | 143.1059 g/mol |

| CAS Registry Number | Not widely listed; Analogous to Methyl derivative (CAS 794458-43-8) |

1.2 Calculated Physicochemical Properties

-

Polar Surface Area (TPSA): ~80-90 Ų (High polarity due to amide + secondary amine + azetidine nitrogen).

-

LogP (Predicted): -1.5 to -1.1 (Highly hydrophilic).

-

pKa (Base): ~9.5 (Secondary ethylamine), ~8.0 (Azetidine ring nitrogen).

-

Solubility: Highly soluble in water, DMSO, and Methanol; poor solubility in non-polar solvents (Hexane, DCM).

Structural Insight: The molecule features a quaternary carbon at position 3 of the azetidine ring. This "gem-disubstitution" creates a rigidified conformation, locking the vectors of the ethylamino and carboxamide groups. In drug design, this constraint minimizes entropy loss upon binding to protein targets (e.g., the ATP-binding pocket of kinases), potentially enhancing potency compared to flexible linear analogs.

Synthetic Logic & Experimental Protocols

The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain and steric crowding. The most robust route utilizes the Bucherer-Bergs reaction on a protected azetidin-3-one precursor, followed by functional group manipulation.

2.1 Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection strategy, tracing the target molecule back to the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

2.2 Detailed Synthetic Protocol

Step 1: Formation of the Spirohydantoin Scaffold

-

Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Potassium Cyanide (1.5 eq), Ammonium Carbonate (3.0 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Conditions: Seal tube, 60°C, 24 hours.

-

Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia, cyclizing to form the stable hydantoin ring spiro-fused to the azetidine.

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold water.

Step 2: Hydrolysis to 3-Aminoazetidine-3-carboxylic Acid

-

Reagents: 3M NaOH (aq).

-

Conditions: Reflux (100°C), 12-18 hours.

-

Note: This opens the hydantoin ring. The N-Boc group may partially cleave under harsh alkaline conditions; re-protection (Boc₂O, Na₂CO₃) is recommended immediately after neutralization if isolation of the protected amino acid is desired.

Step 3: Amidation & Ethyl Functionalization

-

Amidation: Convert the carboxylic acid to the primary amide using HATU/NH₄Cl or via methyl ester aminolysis.

-

Reductive Alkylation (Critical Step):

-

Dissolve the 3-amino-3-carboxamide intermediate in DCE (Dichloroethane).

-

Add Acetaldehyde (1.1 eq) and Acetic Acid (cat.). Stir for 30 min to form the imine.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at RT for 16h.

-

Why STAB? It is milder than NaBH₄ and prevents over-alkylation to the diethyl species.

-

Step 4: Global Deprotection

-

Reagent: TFA/DCM (1:4).

-

Isolation: Evaporate volatiles. Pass through an ion-exchange column (e.g., Dowex 50W) to remove TFA salts and elute the free base with ammoniacal methanol.

Therapeutic Applications: The JAK Inhibitor Context

This molecule is a "privileged structure" in the design of Janus Kinase (JAK) inhibitors, specifically targeting the ATP-binding cleft.

3.1 Mechanism of Action (Signaling Pathway)

The azetidine moiety acts as a spacer that positions the amide (hydrogen bond donor/acceptor) to interact with the hinge region or specific residues like Glu966 or Cys909 (in JAK3).

3.2 Structural Advantages

-

Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at the

-carbon, a common clearance pathway for linear amines. -

Selectivity: The small 4-membered ring occupies less volume than a piperidine or pyrrolidine, potentially allowing the molecule to fit into restricted pockets in specific kinase isoforms (e.g., JAK3 vs. JAK1).

Characterization & Quality Control

To validate the synthesis of 3-(Ethylamino)azetidine-3-carboxamide , the following analytical signatures must be confirmed.

| Technique | Expected Signature |

| ¹H NMR (D₂O) | Ethyl Group: Triplet (~1.1 ppm, 3H), Quartet (~2.6 ppm, 2H). Azetidine Ring: Two doublets or an AB quartet system (~3.8–4.2 ppm, 4H) due to the rigid ring and diastereotopic protons if chiral centers exist nearby (though this molecule is achiral if symmetric). |

| ¹³C NMR | C=O: ~175 ppm (Amide). Quaternary C3: ~60-65 ppm. Ring CH₂: ~55 ppm. Ethyl: ~15 ppm (CH₃), ~40 ppm (CH₂). |

| HRMS (ESI+) | [M+H]⁺: Calculated: 144.1137 m/z. |

References

-

Synthesis of Azetidine-3-carboxylic Acid Derivatives: Source:European Journal of Organic Chemistry, 2014, 2312–2321.[1] Link:[Link]

-

JAK3 Inhibitor Design & Tofacitinib Analogs: Source:Journal of Medicinal Chemistry, 2018, 61, 3, 1130–1152. Link:[Link]

-

Bucherer-Bergs Reaction on Azetidinones: Source:Tetrahedron Letters, 2008, 49(33), 4873-4875. Link:[Link]

-

PubChem Compound Summary: 3-(Methylamino)azetidine-3-carboxamide (Analogous Data): Source: National Library of Medicine (NIH). Link:[Link]

Sources

A Comparative Technical Guide to 3-(Ethylamino)azetidine-3-carboxamide and 3-(Methylamino)azetidine-3-carboxamide: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance physicochemical and pharmacological properties compared to more traditional five- and six-membered rings.[1][2] Substitution at the 3-position, in particular, provides a versatile vector for modulating biological activity, allowing for the fine-tuning of parameters such as potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of two closely related 3-substituted azetidine derivatives: 3-(ethylamino)azetidine-3-carboxamide and 3-(methylamino)azetidine-3-carboxamide. While direct comparative literature is sparse, this document, drawing upon established synthetic routes and structure-activity relationship (SAR) principles for related compounds, aims to provide a comprehensive technical resource for researchers in the field.

I. Synthetic Strategy: A Convergent Approach to N-Alkylated 3-Aminoazetidine-3-carboxamides

A robust and versatile synthetic route is paramount for the exploration of any chemical series. The proposed synthesis for both target compounds leverages a convergent strategy starting from the commercially available N-Boc-azetidin-3-one. This approach allows for the late-stage introduction of the N-alkyl substituent, facilitating the rapid generation of analogs for SAR studies.

Proposed Synthetic Workflow

Sources

Therapeutic Utility of Azetidine-3-Carboxamide Intermediates: From Synthetic Scaffolds to Peptidomimetics

Topic: Therapeutic Applications of Azetidine-3-Carboxamide Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Azetidine Advantage

In the modern pharmacopeia, the azetidine ring—a four-membered nitrogen-containing heterocycle—has transcended its status as a mere synthetic curiosity to become a "privileged scaffold." For medicinal chemists, the azetidine-3-carboxamide moiety offers a unique intersection of conformational rigidity , metabolic stability , and vectorial versatility .

Unlike its five-membered (pyrrolidine) and six-membered (piperidine) congeners, the azetidine ring possesses significant ring strain (~26 kcal/mol). This strain does not merely influence reactivity; it drastically alters the vectors of substituents at the 3-position, allowing for the exploration of novel chemical space. Furthermore, azetidines typically exhibit lower lipophilicity (LogP) than their larger ring counterparts, addressing a common attrition point in drug discovery: "molecular obesity."

This guide analyzes the therapeutic utility of azetidine-3-carboxamide intermediates across three primary domains:

-

Neuroscience: As conformationally constrained GABA uptake inhibitors.

-

Peptide Therapeutics: As

-turn inducers in macrocyclic peptidomimetics. -

Immunology: As critical synthetic precursors to JAK inhibitors (e.g., Baricitinib).

Synthetic Architecture & Logic

The utility of azetidine-3-carboxamide lies in its dual functionality: the secondary amine (N1) allows for diversification via alkylation or arylation, while the carboxamide (C3) serves as either a pharmacophore or a reactive handle.

Core Synthetic Pathways

The synthesis typically originates from 1-Boc-azetidine-3-carboxylic acid . The challenge lies in maintaining the integrity of the strained ring during activation and coupling.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the divergence from the core acid to therapeutic classes.

Figure 1: Divergent synthetic utility of the azetidine-3-carboxylic acid scaffold.[1]

Therapeutic Case Studies

Case Study A: Neuroscience – GABA Uptake Inhibitors

Target: GABA Transporters (GAT-1, GAT-3) Mechanism: Reuptake inhibition to increase synaptic GABA concentrations.

The azetidine-3-carboxylic acid/amide scaffold acts as a conformationally constrained bioisostere of

Key Insight: The efficacy of these molecules relies heavily on the N-substituent . A lipophilic "tail" is required to interact with the hydrophobic pocket of the GAT protein.

Quantitative Data: Structure-Activity Relationship (SAR) Table 1: Inhibitory potency of Azetidine-3-carboxylic acid derivatives against GABA uptake (Rat Synaptosomes).

| Compound ID | Core Scaffold | N-Substituent (Tail) | GAT-1 IC50 ( | GAT-3 IC50 ( |

| Ref (Nipecotic Acid) | Piperidine | H | 14.0 | 22.0 |

| Cmpd 12d | Azetidine-3-COOH | 2-[tris(4-methoxyphenyl)methoxy]ethyl | >100 | 15.3 |

| Cmpd 18b | 3-OH-Azetidine | 4,4-diphenylbutenyl | 2.83 | >30 |

| Cmpd 18e | 3-OH-Azetidine | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | >30 |

Data Source: Synthesized from search results regarding azetidine derivatives as GAT inhibitors [1].

Case Study B: Peptidomimetics – The "Turn" Inducer

Application: Macrocyclic Peptides

Mechanism:

In peptide drug design, linear peptides suffer from rapid proteolytic degradation. Cyclization improves stability but requires specific geometry. The 3-aminoazetidine-3-carboxylic acid (3-AAz) subunit, when incorporated into a peptide backbone, forces the chain into a kinked conformation, facilitating head-to-tail cyclization.

-

Logic: The 4-membered ring restricts the

and -

Result: Incorporation of 3-AAz into hexapeptides has been shown to increase cyclization yield by 4-5 fold compared to linear precursors lacking the constraint [2].

Case Study C: Immunology – The Baricitinib Connection

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2[3][4]

While Baricitinib is technically an azetidine-3-acetonitrile derivative, the carboxamide plays a pivotal role in the synthetic logic.

-

Pathway: The cyanomethylene group at the 3-position is often installed via a Horner-Wadsworth-Emmons reaction on N-Boc-3-oxoazetidine.

-

The Amide Link: In alternative routes or metabolite analysis, the hydrolysis of the nitrile yields the azetidine-3-carboxamide . Understanding this intermediate is crucial for impurity profiling (controlling the hydrolysis byproduct) during GMP manufacturing.

-

Green Synthesis: Recent flow chemistry approaches utilize azetidine-3-carboxylic acid precursors to generate the quaternary center efficiently, avoiding hazardous reagents [3].

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azetidine-3-Carboxamide

A robust method for generating the primary amide intermediate.

Reagents:

-

1-Boc-azetidine-3-carboxylic acid (1.0 eq)

-

Ammonium Chloride (

) (2.0 eq) -

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve 1-Boc-azetidine-3-carboxylic acid in DMF (0.2 M) under

atmosphere. Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Amidation: Add solid

. (Note: Use of solid salt is sufficient if vigorous stirring is maintained; alternatively, use a saturated solution in DMF). -

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

-

Workup: Dilute with EtOAc. Wash successively with 1N HCl (cold), sat.

, and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (DCM:MeOH gradient). -

Validation:

NMR should show two broad singlets for the amide

Protocol 2: In Vitro GABA Uptake Assay

To validate biological activity of azetidine derivatives.

Materials:

-

Rat brain synaptosomes (P2 fraction).

-

Radioligand:

-GABA.[5] -

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Workflow:

-

Preparation: Resuspend synaptosomes in assay buffer.

-

Incubation: Aliquot synaptosomes into 96-well plates. Add test compounds (azetidine derivatives) at varying concentrations (

to -

Uptake Initiation: Add

-GABA (final conc. 10 nM) and incubate at 37°C for 5 minutes. -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Future Outlook

The azetidine-3-carboxamide scaffold is poised for expansion in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight and specific vector orientation make it an ideal "fragment" for probing protein surfaces. Future work will likely focus on:

-

C3-Quaternary Centers: Substitution at the 3-position (e.g., 3-fluoro-azetidine-3-carboxamide) to block metabolic oxidation and further rigidify the ring.

-

Covalent Inhibitors: Functionalizing the amide nitrogen with electrophilic "warheads" (acrylamides) to target cysteines in kinases, leveraging the azetidine ring to position the warhead precisely.

References

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry - A European Journal (via LJMU Research Online) URL:[6][Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Source: BMC Chemistry (via NIH/PMC) URL:[Link]

-

Synthesis of azetidine-3-carboxylic acid. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

CCR5 antagonists as anti-HIV-1 agents.[7] 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. (Contextual reference for carboxamide scaffold utility) Source: PubMed URL:[Link]

Sources

- 1. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Scalable Synthesis of 3-(Ethylamino)azetidine-3-carboxamide via Modified Strecker Protocol

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 3-(ethylamino)azetidine-3-carboxamide starting from 1-Boc-3-azetidinone . This scaffold, featuring a conformationally restricted diamine core, is a high-value building block in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and peptidomimetics.

The protocol utilizes a modified Strecker reaction to install the quaternary center at the azetidine C3 position, followed by a controlled oxidative hydrolysis of the nitrile to the primary amide. This route avoids harsh acidic or basic conditions that could compromise the strained four-membered ring.

Key Advantages of This Protocol

-

Scalability: Uses commercially available reagents (1-Boc-3-azetidinone, ethylamine, TMSCN).

-

Chemo-selectivity: The oxidative hydrolysis step (

) selectively targets the nitrile without hydrolyzing the Boc group or opening the azetidine ring. -

Safety: Utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, more soluble alternative to metal cyanides (NaCN/KCN).

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target molecule into three logical phases:

-

Core Assembly: Formation of the

-amino nitrile via Strecker reaction.[1] -

Functional Group Interconversion: Selective hydration of the nitrile to the carboxamide.

-

Deprotection: Removal of the Boc group to reveal the secondary amine.

Figure 1: Logical workflow for the synthesis of 3-(Ethylamino)azetidine-3-carboxamide.[2]

Detailed Experimental Protocols

Phase 1: Strecker Reaction (Nitrile Formation)

Objective: Synthesis of tert-butyl 3-cyano-3-(ethylamino)azetidine-1-carboxylate.

Mechanism: The ketone condenses with ethylamine to form an imine/iminium intermediate, which is then trapped by the cyanide nucleophile.

| Reagent | Equiv.[3][4][5][6] | Role |

| 1-Boc-3-azetidinone | 1.0 | Starting Material |

| Ethylamine (2M in THF) | 1.2 | Amine Source |

| Trimethylsilyl Cyanide (TMSCN) | 1.5 | Cyanide Source |

| Zinc Iodide ( | 0.1 (Cat.) | Lewis Acid Catalyst |

| Methanol (MeOH) | Solvent | Protic solvent promotes imine formation |

Protocol:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous Methanol (0.5 M concentration). -

Amine Addition: Cool the solution to 0°C. Add Ethylamine (2.0 M solution in THF, 1.2 equiv) dropwise. Stir for 30 minutes at 0°C to allow pre-equilibrium of the hemiaminal/imine.

-

Cyanide Addition: Add TMSCN (1.5 equiv) dropwise followed by catalytic

(10 mol%).-

Safety Note: TMSCN hydrolyzes to HCN in contact with moisture. Handle in a well-ventilated fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; the ketone spot should disappear).

-

Workup: Quench carefully with saturated aqueous

. Extract with Ethyl Acetate (3x).[7] Wash combined organics with brine, dry over -

Purification: The crude

-amino nitrile is often stable enough for the next step. If purification is needed, use flash column chromatography (Hexanes/EtOAc).

Phase 2: Controlled Oxidative Hydrolysis

Objective: Conversion of the nitrile to the primary amide without hydrolyzing the Boc group.

Rationale: Standard acidic hydrolysis (HCl/heat) or basic hydrolysis (NaOH/heat) risks opening the strained azetidine ring or hydrolyzing the Boc group prematurely. The Radziszewski reaction conditions (

| Reagent | Equiv.[3][4][5][6] | Role |

| Nitrile Intermediate | 1.0 | Substrate |

| Hydrogen Peroxide (30% aq.) | 5.0 | Oxidant |

| Potassium Carbonate ( | 3.0 | Base Catalyst |

| DMSO | Solvent | Polar aprotic solvent |

Protocol:

-

Setup: Dissolve the Nitrile Intermediate (from Phase 1) in DMSO (0.2 M).

-

Reagent Addition: Cool to 0°C. Add

(3.0 equiv) followed by the slow, dropwise addition of 30%-

Caution: The reaction is exothermic. Maintain temperature <10°C during addition.

-

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: LC-MS is preferred here to distinguish the Amide (M+18 relative to nitrile) from the Acid (M+19, usually not observed under these conditions).

-

-

Workup: Dilute with water (ice-cold). If the product precipitates, filter it (ideal). If not, extract exhaustively with Ethyl Acetate (DMSO is hard to remove; extensive water washes are required).

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH gradients).

Phase 3: Boc-Deprotection

Objective: Removal of the N-Boc protecting group to yield the final salt.

Protocol:

-

Setup: Dissolve the Amide Intermediate in dry Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v TFA:DCM) at 0°C.

-

Alternative: Use 4M HCl in Dioxane for the HCl salt.

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of Boc mass: -100 Da).

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.

-

Final Product: The residue is the TFA salt of 3-(Ethylamino)azetidine-3-carboxamide . It can be triturated with diethyl ether to obtain a solid.

Analytical Data & Validation

| Compound | Key 1H NMR Signals (Expected) |

| 1-Boc-3-azetidinone | |

| Nitrile Intermediate | |

| Target (TFA Salt) |

Safety & Handling

-

Cyanide Hazard: TMSCN can release HCN gas upon contact with water or acid. Always keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby. Treat all aqueous waste from Phase 1 with bleach (sodium hypochlorite) at pH >10 to quench cyanide before disposal.

-

Peroxides: DMSO and

can form explosive mixtures if heated or concentrated. Never distill DMSO containing peroxides. Quench excess peroxide with aqueous sodium thiosulfate/bisulfite before extraction.

References

-

Strecker Reaction on Azetidinones

-

Nitrile Hydrolysis (Radziszewski Conditions)

- Context: Use of for delicate substr

-

Source: - Organic Chemistry Portal.

-

Azetidine Stability

- Context: Stability of 3-aminoazetidine deriv

-

Source: - ChemMedChem 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Peptide Coupling Efficiency for Sterically Hindered Secondary Amines: A Guide for 3-(Ethylamino)azetidine-3-carboxamide

Executive Summary & Strategic Analysis

The Chemical Challenge

3-(Ethylamino)azetidine-3-carboxamide presents a "perfect storm" of steric and electronic challenges for peptide bond formation.[1] As a building block, it functions as the amine component , but it defies standard coupling logic due to three converging factors:

-

-Disubstitution: The amine is attached to a quaternary carbon (C3 of the azetidine ring). This creates a steric wall similar to Aib (

-

Secondary Amine Hindrance: The

-ethyl group adds significant bulk compared to a primary amine, drastically reducing the nucleophilic attack trajectory. -

Ring Strain: While the azetidine ring is relatively stable, the conformational rigidity limits the "induced fit" often required for the transition state in amide bond formation.

Strategic Imperative

Standard reagents (EDC/HOBt, HBTU) will likely fail or result in unacceptably low conversion (<20%). To succeed, the protocol must maximize the electrophilicity of the incoming carboxylic acid while minimizing the activation energy barrier.

The Solution Matrix:

-

Activation: Switch from Carbodiimides to Phosphonium salts (PyAOP) or HOAt-based Uroniums (HATU) to accelerate kinetics.[1]

-

Base Selection: Use sym-Collidine instead of DIPEA to prevent racemization of the incoming chiral acid during the extended reaction times required.

-

Energy Input: Microwave irradiation is highly recommended to overcome the steric barrier.

Critical Pre-requisites & Reagent Selection[3][4][5]

Reagent Decision Table

Select your coupling system based on the scale and the chirality of the carboxylic acid partner (

| Feature | Method A: The "Power" Protocol | Method B: The "Scale-Up" Protocol | Method C: The "Sensitive" Protocol |

| Primary Reagent | HATU (or COMU) | T3P (Propylphosphonic anhydride) | PyAOP (Phosphonium salt) |

| Additive | HOAt (7-aza-1-hydroxybenzotriazole) | Pyridine (or NMI) | None |

| Base | sym-Collidine (TMP) | DIPEA / NMM | sym-Collidine |

| Solvent | DMF or NMP | EtOAc / DMF (1:[1]1) | DMF |

| Best For | Discovery scale (<100 mg), difficult sequences. | Process scale (>1g), easy workup. | Secondary amines where HATU causes guanidinylation. |

| Key Risk | Epimerization of | Slower kinetics than HATU. | Expensive reagents. |

Diagram 1: Coupling Strategy Decision Tree

(Visualizing the logic flow for selecting the correct protocol)

Caption: Decision matrix for selecting the optimal coupling condition based on substrate sensitivity and scale.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Microwave Assisted)

Recommended for initial discovery chemistry and library synthesis.[1]

Mechanism: The 7-azabenzotriazole group of HATU utilizes the "neighboring group effect" (pyridine nitrogen) to speed up the acylation of the hindered secondary amine.

Materials:

-

Amine: 3-(Ethylamino)azetidine-3-carboxamide (1.0 eq)[1]

-

Acid:

-Protected Amino Acid / Carboxylic Acid (1.2 – 1.5 eq)[1] -

Coupling Agent: HATU (1.2 – 1.5 eq)[1]

-

Base: 2,4,6-Collidine (3.0 eq) (Preferred over DIPEA to reduce epimerization)[1]

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a microwave vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

-

Base Addition: Add Collidine . Stir at room temperature (RT) for 2 minutes to form the activated ester (OAt-ester).[1] Note: Solution should turn yellow.[1]

-

Coupling: Add the 3-(Ethylamino)azetidine-3-carboxamide .

-

Reaction:

-

Option 1 (Microwave): Heat to 60°C for 20 minutes (Power: 25-50W).

-

Option 2 (Thermal): Heat to 50°C for 4-16 hours in an oil bath.

-

-

Monitoring: Check LCMS. Look for the product mass. If the peak for the "guanidinylated" amine (M+99) appears, switch to Protocol C (PyAOP).

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO3 and Brine. Dry over Na2SO4.[3]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Recommended for scale-up and epimerization-sensitive acids.[1][4]

Mechanism: T3P acts as a kinetic dehydrating agent. It does not generate a free active ester intermediate in the same way as HATU, leading to lower background racemization.[5]

Materials:

-

Amine: 3-(Ethylamino)azetidine-3-carboxamide (1.0 eq)[1]

-

Acid: Carboxylic Acid (1.1 eq)[1]

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)[1]

-

Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)[1]

-

Solvent: EtOAc or 2-MeTHF (preferred); use DMF as co-solvent if solubility is poor.[1]

Step-by-Step Procedure:

-

Dissolution: Charge the Acid , Amine , and Base into the reaction vessel with the solvent. Cool to 0°C.[3]

-

Addition: Dropwise add the T3P solution .

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.

-

Tip: T3P reactions are slower. If conversion is <50% after 12h, heat to 45°C.

-

-

Workup (The "T3P Advantage"): Add water. Separate layers. Wash organic layer with 1N HCl (if product is acid stable) or 10% Citric Acid, then NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][4]

Troubleshooting & Optimization Workflow

If the standard protocols fail, follow this logic flow to diagnose the issue.

Diagram 2: Reaction Optimization Loop

(Graphviz DOT visualization of the troubleshooting process)

Caption: Workflow for diagnosing low yields or side reactions in hindered amine coupling.

Advanced Troubleshooting: The Acid Fluoride Method

If HATU and T3P fail due to extreme steric bulk, the Acid Fluoride method is the ultimate "sledgehammer."

-

Convert R-COOH to R-COF using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1]

-

React R-COF with the azetidine amine in DCM/DIPEA. Acid fluorides are small, highly reactive, and stable enough to penetrate the steric shield of the quaternary center.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU/HOAt).

- Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the synthesis of hindered amides. Organic Process Research & Development.

-